

An In-depth Technical Guide on 4-Amino-2-methylbut-2-enoic Acid

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Compound of Interest

Compound Name: 4-Amino-2-methylbut-2-enoic acid

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Abstract

4-Amino-2-methylbut-2-enoic acid, also known as 2-MeTACA, is a synthetic unsaturated amino acid analogue. While its definitive crystal structure remains to be elucidated, its chemical properties, synthetic pathways, and biological interactions have been subject to scientific inquiry. This document provides a comprehensive overview of the current knowledge on **4-Amino-2-methylbut-2-enoic acid**, with a focus on its chemical characteristics, detailed synthetic protocols, and its role as a pharmacological tool in the study of GABA receptors. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized using diagrams.

Chemical and Physical Properties

4-Amino-2-methylbut-2-enoic acid is a small molecule with the chemical formula $C_5H_9NO_2$. [1] Its structure features a butenoic acid backbone with an amino group at the 4-position and a methyl group at the 2-position. The presence of the double bond between the second and third carbon atoms results in (E) and (Z) isomers, with the (E) or trans isomer being the more commonly referenced form in the literature.[1]

Property	Value	Source
Molecular Formula	C5H9NO2	PubChem[1]
Molecular Weight	115.13 g/mol	PubChem[1]
IUPAC Name	(E)-4-amino-2-methylbut-2-enoic acid	PubChem[1]
CAS Number	69169-58-0	PubChem[1]
Canonical SMILES	<chem>C/C(=C\CN)/C(=O)O</chem>	PubChem[1]
InChI Key	TVVRNFOZHWBSAV-DUXPYHPUSA-N	PubChem[1]
Computed XLogP3	-2.8	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	3	PubChem[1]

Experimental Protocols: Synthesis

The synthesis of **4-Amino-2-methylbut-2-enoic acid** and its derivatives has been described in the literature. A common approach involves the modification of a protected 4-aminobutanoate precursor. The following protocol is a generalized representation based on these methods.

General Synthesis of 4-Amino-2-(substituted methyl)-2-butenoic acids

This protocol describes a multi-step synthesis to obtain 4-amino-2-(substituted methyl)-2-butenoic acids, where the methyl group can be further functionalized.

Step 1: Protection of the Starting Material The synthesis often commences with a protected form of a 4-aminobutanoate, for instance, Cbz-protected tert-butyl 4-aminobutanoate. This protection of the amino and carboxyl groups is crucial to prevent unwanted side reactions in the subsequent steps.

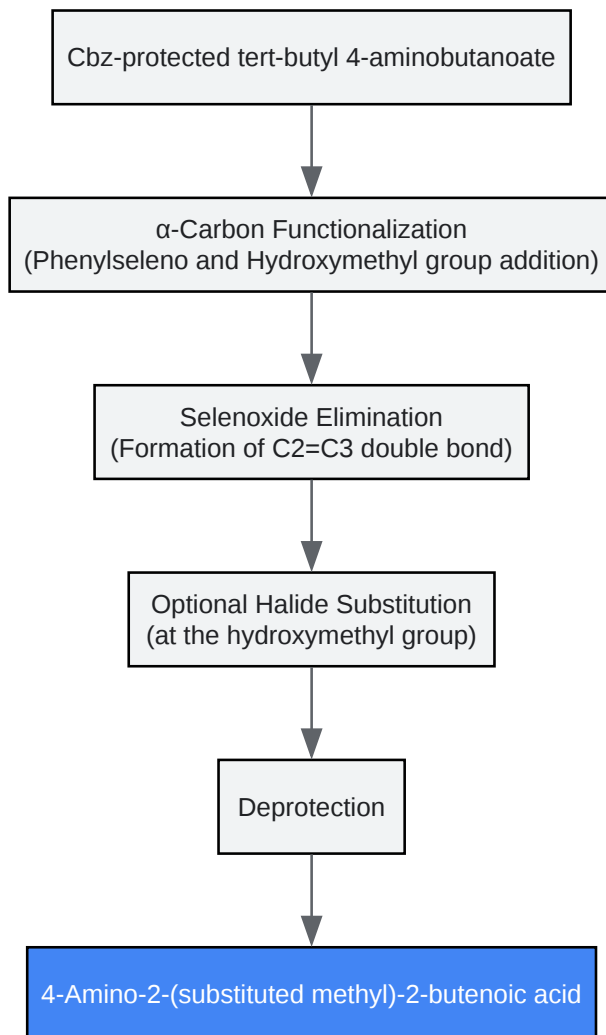
Step 2: α -Carbon Functionalization Successive substitutions are carried out at the alpha-carbon (C2). This typically involves the introduction of a phenylseleno group followed by a hydroxymethyl group. The phenylseleno group serves as a good leaving group in the subsequent elimination step.

Step 3: Selenoxide Elimination The crucial double bond is introduced via an elimination reaction. The selenide is oxidized to a selenoxide, which then undergoes a syn-elimination to form the α,β -unsaturated ester. This step has been observed to proceed with a high degree of stereoselectivity, yielding the desired (E)-isomer as the primary product.[2]

Step 4: (Optional) Halide Substitution If substituted methyl groups are desired, the hydroxymethyl group can be converted to a halide (e.g., fluoro, chloro) through appropriate halogenating agents.

Step 5: Deprotection In the final step, the protecting groups on the amino and carboxyl functionalities are removed to yield the final 4-amino-2-(substituted methyl)-2-butenic acid.

Synthesis Workflow for 4-Amino-2-(substituted methyl)-2-butenic acids



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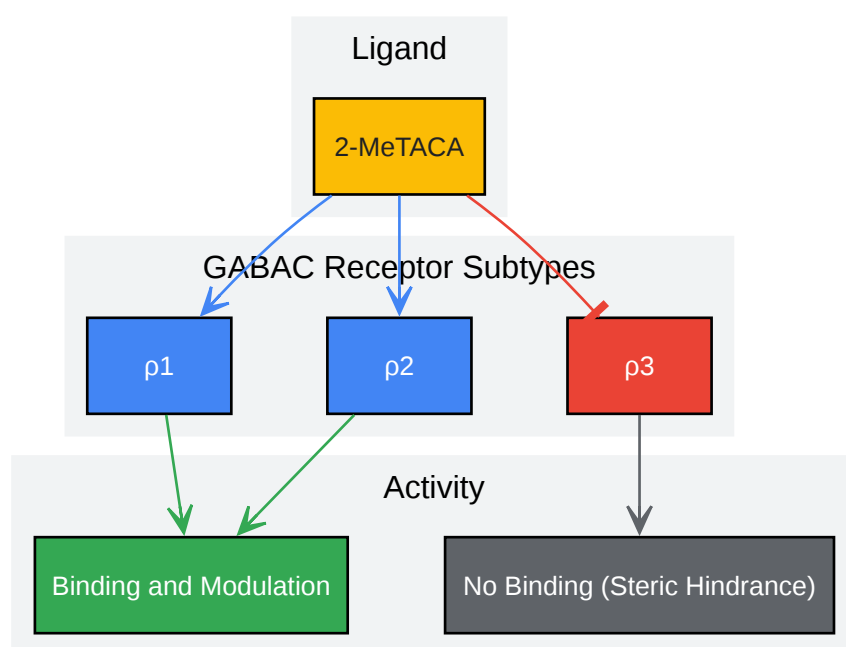
A generalized workflow for the synthesis of 4-Amino-2-(substituted methyl)-2-butenic acids.

Biological Activity and Signaling Pathways

4-Amino-2-methylbut-2-enoic acid (2-MeTACA) has been investigated for its interaction with γ-aminobutyric acid (GABA) receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system. Specifically, its effects on GABAC receptors, a subtype of ionotropic GABA receptors, have been characterized.

Studies on recombinant rat GABAC receptors expressed in *Xenopus* oocytes have revealed that 2-MeTACA exhibits differential activity towards various ρ subunits. It has been shown to have no agonist or antagonist effect at rat $\rho 3$ GABAC receptors, even at concentrations up to 300 μM .^[3] This lack of activity is attributed to steric hindrance from the methyl group at the C2 position, which prevents effective binding to the ligand-binding site of the $\rho 3$ subtype.^[3] In contrast, 2-MeTACA does show activity at $\rho 1$ and $\rho 2$ GABAC receptors, making it a useful pharmacological tool to functionally differentiate between ρ receptor subtypes.^[3]

Interaction of 2-MeTACA with GABAC Receptor Subtypes



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A diagram illustrating the differential interaction of 2-MeTACA with GABAC receptor subtypes.

Conclusion and Future Directions

4-Amino-2-methylbut-2-enoic acid is a valuable chemical entity for probing the structure-activity relationships of GABA receptor ligands. While its own crystal structure has not been reported, the synthetic routes to this and related compounds are established. The differential

effects of 2-MeTACA on GABAC receptor subtypes highlight the subtleties of ligand-receptor interactions and provide a basis for the design of more selective pharmacological agents. Future research efforts could be directed towards obtaining high-quality crystals of **4-Amino-2-methylbut-2-enoic acid** to solve its three-dimensional structure through X-ray crystallography. This would provide invaluable insights into its conformation and could aid in the computational design of novel ligands for GABA receptors, potentially leading to new therapeutic agents for neurological disorders.

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